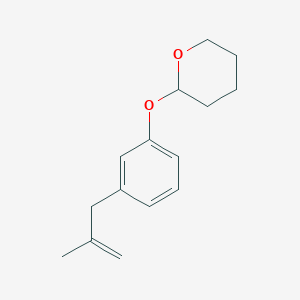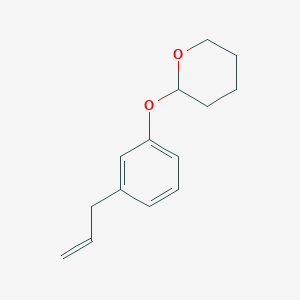
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a propene backbone with a tetrahydro-pyran-2-yloxy group attached to a phenyl ring
作用機序
Target of Action
The primary targets of the compound “2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene” are currently unknown . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Mode of Action
It is known that compounds with similar structures can undergo elimination reactions in the gas phase .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 3-(Tetrahydro-pyran-2-yloxy)benzaldehyde with methylmagnesium bromide, followed by a dehydration step to form the propene derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-butanol
- 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propanol
Uniqueness
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to its propene backbone, which imparts distinct chemical reactivity compared to its alcohol counterparts
特性
IUPAC Name |
2-[3-(2-methylprop-2-enyl)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-13-6-5-7-14(11-13)17-15-8-3-4-9-16-15/h5-7,11,15H,1,3-4,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPSXZFMCGIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)
![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)

![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)
![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)


